1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound. It belongs to the class of urea derivatives, which are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea compounds.
Scientific Research Applications
1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-4-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea
- 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea
Uniqueness
1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups can enhance its stability and lipophilicity, making it a valuable compound in various applications.
Properties
CAS No. |
369-12-0 |
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Molecular Formula |
C15H9ClF6N2O |
Molecular Weight |
382.69 g/mol |
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C15H9ClF6N2O/c16-11-5-4-9(15(20,21)22)7-12(11)24-13(25)23-10-3-1-2-8(6-10)14(17,18)19/h1-7H,(H2,23,24,25) |
InChI Key |
ALGZBKPIWXPUKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(F)(F)F |
Origin of Product |
United States |
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